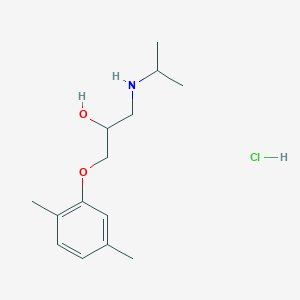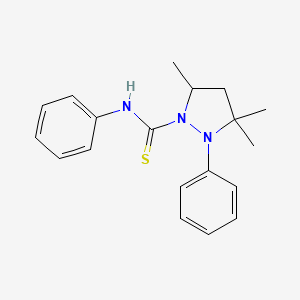
1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenoxy group, an isopropylamino group, and a propanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., 1-chloropropane) under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals or as a component in industrial formulations.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with hydrophobic pockets in proteins, while the isopropylamino group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- 1-(2,6-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- 1-(3,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Uniqueness
1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to other similar compounds.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-7-11(3)5-6-12(14)4;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBFOPXINYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B5253557.png)
![N-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B5253565.png)
![N-propyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B5253569.png)
![1-cyclohexyl-2-[(3,5-dimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5253579.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5253596.png)
![N-isopropyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5253614.png)
![2-[benzyl(1-ethyl-4-piperidinyl)amino]ethanol](/img/structure/B5253618.png)
![N-cyclopropyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5253619.png)
![4-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5253623.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide](/img/structure/B5253644.png)


![1-(3-chlorophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5253658.png)
![dimethyl 5-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}isophthalate](/img/structure/B5253660.png)
